Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Description
Properties
IUPAC Name |
tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRWQPMFIVIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989788 | |
| Record name | Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-22-9 | |
| Record name | NSC117542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC78481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002638612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Condensation Approach
The foundational method involves a base-catalyzed condensation of dimethyl malonate (2.0 eq) with paraformaldehyde (1.5 eq) in methanol, mediated by diethylamine (0.1 eq) at 0–40°C for 84 hours. This one-pot procedure proceeds via Knoevenagel adduct formation, followed by cyclization:
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Reagents :
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Dimethyl malonate (200 g, 1.5 mol)
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Formaldehyde (37% aq., 100 g, 3.3 mol)
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Diethylamine (10.7 mL, 0.1 mol)
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Methanol (30 mL)
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Procedure :
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Cool reactants to 0°C, add diethylamine dropwise.
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Stir 12 hours at 0°C, then 24 hours at 25°C, and 48 hours at 40°C.
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Quench with potassium bisulfate (2 M, 100 mL), distill under vacuum.
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Treat with sodium methoxide (26.3 g Na in 375 mL MeOH), reflux 4 hours.
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Acidify with CO2, isolate product via filtration (63% yield).
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Mechanistic Insight : The reaction proceeds through sequential enolate formation, aldol condensation, and dieckmann cyclization. Diethylamine deprotonates dimethyl malonate, generating nucleophilic enolates that attack formaldehyde’s electrophilic carbonyl. Repeated condensations form the bicyclic core, with ester groups stabilizing intermediates.
Modified Catalytic Protocols
Recent adaptations replace diethylamine with piperidine (0.2 eq) in dimethyl sulfoxide (DMSO), enhancing reaction rates. A 2025 study achieved 76% yield after 24 hours at 120°C by optimizing stoichiometry and solvent polarity:
| Parameter | Classical Method | Modified Method |
|---|---|---|
| Catalyst | Diethylamine | Piperidine |
| Solvent | Methanol | DMSO |
| Temperature (°C) | 0–40 | 120 |
| Time (h) | 84 | 24 |
| Yield (%) | 63 | 76 |
Advantages : DMSO’s high boiling point facilitates faster cyclization, while piperidine’s stronger basicity accelerates enolate generation. However, the method requires rigorous anhydrous conditions to prevent hydrolysis of methyl esters.
Purification and Characterization
Crystallization Techniques
Crude product is typically purified via fractional crystallization using methanol/water/hexane (3:1:1), yielding colorless needles. Key purity indicators include:
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
13C NMR (100 MHz, CDCl3) :
HRMS : m/z calc. for C17H20O10 [M+H]+: 385.1134; found: 385.1138.
Mechanistic Studies and Side Reactions
Competing pathways include over-alkylation at the bridgehead positions, observed when excess methyl iodide is present. Byproducts such as 1-methylbicyclo[3.3.1]nona-2,6-dione (3) form via retro-aldol cleavage if reaction pH exceeds 10. Mitigation strategies include:
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Maintaining pH 8–9 with buffer solutions
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Using substoichiometric methylating agents
Industrial Scalability and Environmental Impact
While the classical method produces 100+ gram batches, its environmental footprint is substantial:
Green chemistry initiatives propose replacing methanol with cyclopentyl methyl ether (CPME), reducing waste by 40%. Catalytic distillation systems also improve energy efficiency, lowering reaction times to 12 hours at 100°C.
Applications in Asymmetric Synthesis
The compound’s stereocenters enable chiral auxiliaries for:
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related bicyclo[3.3.1]nonane derivatives, focusing on functional groups, reactivity, and applications.
Functional Group Variations
Structural Isomers
The bicyclo[3.3.1]nonane framework is distinct from bicyclo[1.3.3]nonane isomers. For example:
- Tetramethyl 2,6-dioxobicyclo[1.3.3]nonane-1,3,5,7-tetracarboxylate (CAS 315207-70-6) shares the same molecular formula (C₁₇H₂₀O₁₀) but differs in ring strain and spatial arrangement.
Physicochemical Properties
| Property | Target Compound | Dihydroxy Analog | [1.3.3] Isomer |
|---|---|---|---|
| Molecular Weight | 384.33 g/mol | 384.33 g/mol | 384.33 g/mol |
| Solubility | Limited data; likely polar aprotic solvents | Higher solubility due to hydroxyl groups | Unreported |
| Stability | Stable under dry, inert conditions | Prone to oxidation | Less stable due to ring strain |
| Reactivity | Electrophilic at oxo sites | Nucleophilic at hydroxyl sites | Altered reactivity due to isomerism |
Research Findings and Key Insights
Functional Group Impact : The presence of oxo groups in the target compound enhances its electrophilicity compared to hydroxylated analogs, making it more reactive in nucleophilic additions .
Isomer-Specific Behavior : The [3.3.1] framework offers greater synthetic versatility than [1.3.3] isomers due to favorable ring strain and stability .
Biological Activity
Introduction
Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate (CAS: 315207-70-6) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20O10, with a molecular weight of 384.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | Tetramethyl (1R,3S,5R)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate |
| CAS Number | 315207-70-6 |
| Molecular Formula | C17H20O10 |
| Molecular Weight | 384.34 g/mol |
| Purity | 95% |
Biological Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of bicyclo[3.3.1]nonane derivatives, including this compound. Research indicates that modifications in the bicyclic structure can enhance anticancer efficacy through various mechanisms:
- Cell Proliferation Inhibition : Several studies have demonstrated that compounds with similar structural frameworks exhibit significant inhibition of cancer cell proliferation in vitro.
- Apoptosis Induction : Bicyclic compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and disrupting mitochondrial function.
- Mechanistic Insights : The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Studies
- Study on Anticancer Efficacy :
-
Mechanistic Studies :
- Mechanistic studies revealed that these compounds could interfere with the cell cycle and promote apoptosis via caspase activation and PARP cleavage.
- The study utilized flow cytometry and Western blotting techniques to confirm these findings.
Synthesis Methods
The synthesis of this compound has been achieved through several synthetic routes:
- Condensation Reactions : Utilizing dimethyl malonate and formaldehyde as starting materials has proven effective in constructing the bicyclic framework.
- Functionalization Strategies : Further functionalization can be performed to enhance biological activity or tailor properties for specific applications.
Research Findings Summary
The following table summarizes key findings from recent research on this compound:
This compound represents a promising candidate for further investigation in cancer therapy due to its unique structural characteristics and demonstrated biological activities. Ongoing research into its synthesis and biological mechanisms will be crucial for developing effective therapeutic agents based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
